4H-1-Benzopyran-4-one, 6-methyl-2-(2-methylphenyl)- 4H-1-Benzopyran-4-one, 6-methyl-2-(2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 88952-73-2
VCID: VC15930133
InChI: InChI=1S/C17H14O2/c1-11-7-8-16-14(9-11)15(18)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol

4H-1-Benzopyran-4-one, 6-methyl-2-(2-methylphenyl)-

CAS No.: 88952-73-2

Cat. No.: VC15930133

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 6-methyl-2-(2-methylphenyl)- - 88952-73-2

Specification

CAS No. 88952-73-2
Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
IUPAC Name 6-methyl-2-(2-methylphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O2/c1-11-7-8-16-14(9-11)15(18)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3
Standard InChI Key QOUNADNCAOICIY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 4H-chromen-4-one scaffold (benzopyran-4-one) with methyl substituents at the 6-position of the chromene ring and the 2'-position of the adjacent phenyl group. The planar aromatic system facilitates π-π interactions, while the methyl groups introduce steric and electronic modifications that influence solubility and receptor binding .

Physicochemical Characteristics

  • Molecular Weight: 250.29 g/mol

  • Formula: C17H14O2\text{C}_{17}\text{H}_{14}\text{O}_{2}

  • Synonyms: 6-Methyl-2-(o-tolyl)-4H-chromen-4-one, 6,2'-Dimethylflavone .

The methyl groups enhance lipophilicity compared to unsubstituted flavones, potentially improving blood-brain barrier permeability—a critical factor for CNS-targeted therapeutics .

Synthetic Routes and Analytical Characterization

Synthesis Strategies

While no direct synthesis protocol for 6,2'-dimethylflavone is documented, analogous flavones are typically synthesized via:

  • Baker-Venkataraman Rearrangement: Acylated chalcone intermediates undergo cyclization under basic conditions to form the flavone core .

  • Direct Benzoylation: Reaction of hydroxyacetophenone derivatives with benzoyl chloride, followed by cyclodehydration .

For example, 7-hydroxy-6-nitroflavone was synthesized from 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in acetone with potassium carbonate, yielding a 1,3-diketone intermediate that cyclized to the flavone . Adapting this method, substituting nitro groups with methyl substituents could yield 6,2'-dimethylflavone.

Analytical Data

  • Spectroscopy: Flavones exhibit characteristic UV-Vis absorption at 240–285 nm (Band II, benzoyl system) and 300–400 nm (Band I, cinnamoyl system). Methyl substituents cause bathochromic shifts.

  • Mass Spectrometry: Expected molecular ion peak at m/z 250.29 (M+^+) .

Pharmacological Profile and Receptor Interactions

ReceptorAffinity (KiK_i, nM)
D2_28.1 ± 1.5
5-HT1A_{1A}9.7 ± 1.3
5-HT2A_{2A}3.2 ± 0.4

This balanced D2_2/5-HT1A_{1A}/5-HT2A_{2A} profile mitigates extrapyramidal side effects, a hallmark of atypical antipsychotics .

Applications in Drug Development

Antipsychotic Candidates

The flavone scaffold’s ability to engage multiple CNS receptors positions it as a template for dual D2_2/5-HT1A_{1A} ligands. Modifying substituents (e.g., introducing fluorine or piperazine groups) optimizes receptor selectivity and metabolic stability .

Challenges and Optimization

  • Bioavailability: Methyl groups may reduce aqueous solubility, necessitating prodrug strategies or formulation enhancements.

  • Metabolism: Hepatic glucuronidation of phenolic groups (absent in 6,2'-dimethylflavone) is a common clearance pathway; methyl substitution could prolong half-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator